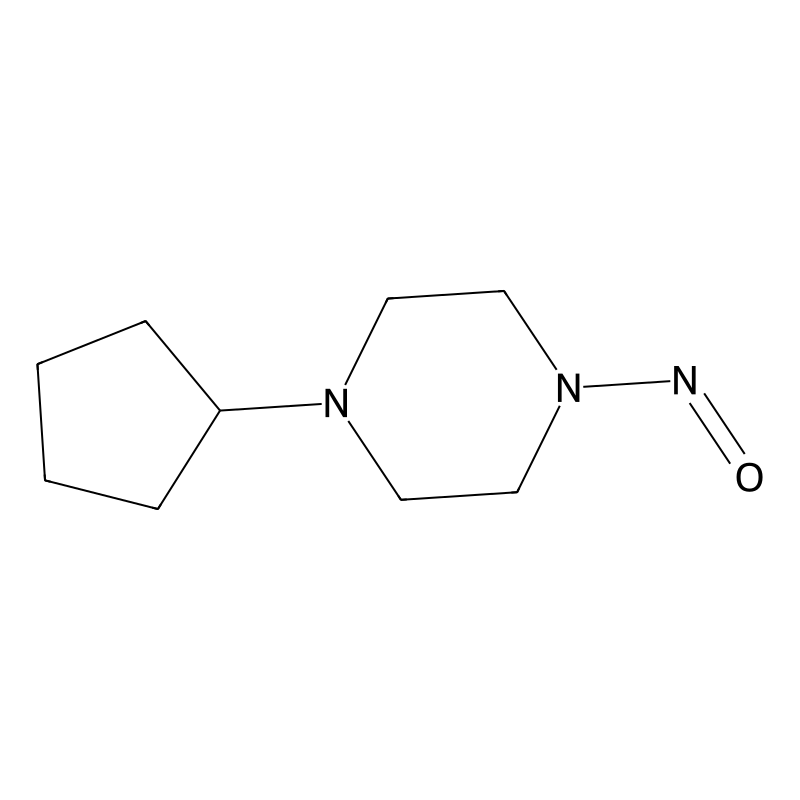1-Cyclopentyl-4-nitrosopiperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Use in Biological Studies
1-Cyclopentyl-4-nitrosopiperazine (CPNP) has been investigated for its potential applications in biological studies. Some research suggests it may interfere with nitric oxide (NO) signaling pathways []. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune function []. By potentially affecting NO signaling, CPNP could be a tool for studying these pathways in different biological contexts.
Use as an Analytical Standard
1-Cyclopentyl-4-nitrosopiperazine is a chemical compound with the molecular formula C9H17N3O and a CAS number of 61379-66-6. It is classified as a nitrosamine, which is a group of compounds known for their potential carcinogenic properties. This compound features a cyclopentyl group attached to a piperazine ring, which is further modified by the addition of a nitroso group. The structure contributes to its unique chemical properties and biological activities.
- Decomposition: Nitrosamines can decompose under acidic or basic conditions, leading to the release of nitrogen oxides and other byproducts.
- Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, where it may react with nucleophiles such as amines or thiols.
- Formation of Nitrosamines: This compound can be synthesized through the reaction between secondary amines (like piperazine) and nitrous acid or nitrites under acidic conditions, leading to the formation of the nitroso group .
The synthesis of 1-cyclopentyl-4-nitrosopiperazine typically involves the following steps:
- Preparation of Piperazine Derivative: Start with piperazine as the base structure.
- Nitrosation Reaction: Treat the piperazine derivative with sodium nitrite in an acidic medium (such as hydrochloric acid) to introduce the nitroso group.
- Isolation and Purification: The product can be isolated through standard purification techniques such as recrystallization or chromatography .
1-Cyclopentyl-4-nitrosopiperazine has potential applications in various fields:
- Research: It serves as a model compound for studying the mechanisms of nitrosamine formation and their biological implications.
- Pharmaceuticals: While not widely used in medicine due to safety concerns, understanding its properties can inform drug design and safety assessments.
- Chemical Industry: It may be utilized in synthetic chemistry for creating other nitrogen-containing compounds .
Interaction studies involving 1-cyclopentyl-4-nitrosopiperazine focus on its reactivity with biological molecules. Research indicates that nitrosamines can interact with DNA, proteins, and lipids, potentially leading to harmful effects such as mutagenesis or toxicity. Specific interactions with cellular components require further investigation to elucidate their mechanisms and consequences .
Several compounds share structural similarities with 1-cyclopentyl-4-nitrosopiperazine, primarily within the class of nitrosamines. Here are some comparable compounds:
| Compound Name | Structure Similarity | Notable Characteristics |
|---|---|---|
| N-Nitroso-N-methylurea | Contains a nitroso group | Known for its potent carcinogenic effects |
| N-Nitrosodiethylamine | Contains a piperazine-like structure | Associated with liver cancer in animal studies |
| N-Nitrosodimethylamine | Simple dimethyl substitution | One of the most studied nitrosamines due to its high mutagenicity |
Uniqueness: 1-Cyclopentyl-4-nitrosopiperazine stands out due to its cyclopentyl ring, which may influence its biological activity and interactions compared to other more common nitrosamines that lack this structural feature. The cyclopentyl moiety could affect lipophilicity and membrane permeability, potentially altering its biological effects .








